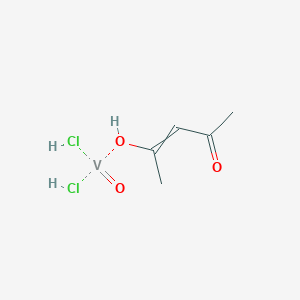

Dichlorooxo(pentane-2,4-dionato-O,O')vanadium

Description

Properties

CAS No. |

14709-83-2 |

|---|---|

Molecular Formula |

C5H10Cl2O3V |

Molecular Weight |

239.98 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;oxovanadium;dihydrochloride |

InChI |

InChI=1S/C5H8O2.2ClH.O.V/c1-4(6)3-5(2)7;;;;/h3,6H,1-2H3;2*1H;; |

InChI Key |

ROXINAUDFREWST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O.O=[V].Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with pentane-2,4-dione (acetylacetone) in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for dichlorooxo(pentane-2,4-dionato-O,O’)vanadium are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where the vanadium center is reduced to a lower oxidation state.

Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.

Substitution: Ligands such as ammonia (NH3) or phosphines (PR3) can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: The major products typically include higher oxidation state vanadium complexes.

Reduction: Reduced vanadium complexes with lower oxidation states are formed.

Substitution: New coordination complexes with different ligands are produced.

Scientific Research Applications

Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

Industry: It is used in the development of advanced materials, such as coatings and catalysts for industrial processes.

Mechanism of Action

The mechanism by which dichlorooxo(pentane-2,4-dionato-O,O’)vanadium exerts its effects involves the interaction of the vanadium center with molecular targets. In catalytic processes, the vanadium atom can facilitate electron transfer reactions, leading to the activation of substrates. In biological systems, the compound may interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Differences :

- Ligand Effects : The pentane-2,4-dionato ligand (β-diketone) in the title compound provides stronger chelation compared to the ester ligands (malonate/succinate) in analogs, influencing thermal stability and reactivity .

- Electronic Properties : The electron-withdrawing nature of chloride ligands in the dichlorooxo complex may enhance its Lewis acidity compared to analogs with bulkier or less electronegative ligands.

Oxidation State Variants: Bis- and Tris-Acetylacetonato Vanadium Complexes

Vanadium complexes with acetylacetonato ligands exhibit diverse oxidation states (III, IV, V) and coordination geometries:

Comparison Highlights :

- Stability : The V(IV) oxobis complex is more stable under ambient conditions than the V(III) tris complex, which is prone to hydrolysis .

- Reactivity : this compound (V(V)) is more electrophilic due to its higher oxidation state, making it reactive toward nucleophiles like water or alcohols.

Hazard Profiles and Regulatory Considerations

Vanadium compounds exhibit varying toxicity and regulatory classifications:

Notable Findings:

- All three compounds share the UN 3285 classification, requiring careful handling and storage .

Biological Activity

Dichlorooxo(pentane-2,4-dionato-O,O')vanadium, also known by its chemical formula and CAS number 14709-83-2, is a vanadium complex that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is part of a broader category of vanadium compounds that exhibit various therapeutic effects, including antidiabetic and anticancer properties.

The biological activity of this compound primarily involves its interaction with cellular signaling pathways. Vanadium complexes are known to mimic insulin action by enhancing glucose uptake and metabolism in cells. They exert their effects through modulation of protein tyrosine phosphatases (PTPs), which are critical in insulin signaling pathways .

Key Mechanisms:

- Insulin Mimetic Activity : Vanadium compounds activate insulin receptor substrates, leading to enhanced glucose transport and glycogen synthesis.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

- DNA Interaction : Studies have shown that vanadium complexes can induce DNA damage through the generation of reactive oxygen species (ROS), which may have implications for their anticancer activity .

Case Studies and Research Findings

- Antidiabetic Effects : A study demonstrated that vanadium complexes could lower blood glucose levels in diabetic models. For instance, administration of sodium metavanadate, a related vanadium compound, resulted in improved glycemic control in diabetic rats .

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays revealed significant growth inhibition in cancer cells, suggesting potential as an anticancer agent .

- Oxidative Stress Protection : Vanadium complexes have been shown to protect against oxidative DNA damage. This protective effect was demonstrated through plasmid DNA protection assays, where vanadium complexes scavenged oxidation products effectively .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other vanadium compounds:

| Compound | Antidiabetic Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Sodium Metavanadate | High | Moderate | Moderate |

| Vanadyl Sulfate | Moderate | Low | High |

Q & A

Basic Questions

Q. How is the crystal structure of Dichlorooxo(pentane-2,4-dionato-O,O')vanadium determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s structure is refined using programs like SHELXL for small-molecule crystallography, which optimizes bond lengths, angles, and thermal displacement parameters. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots to assess disorder or ligand geometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified under GHS07, with hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Lab handling requires:

- PPE : Nitrile gloves, goggles, and fume hood use.

- First Aid : Immediate rinsing with water after skin/eye contact; medical evaluation for inhalation exposure .

Q. Which spectroscopic techniques are optimal for characterizing its coordination geometry?

- Methodological Answer :

- IR Spectroscopy : Identifies ν(C=O) shifts in the acetylacetonate ligand (~1600–1500 cm⁻¹) to confirm bidentate coordination.

- UV-Vis : Monitors d-d transitions (e.g., ~400–600 nm) to infer oxidation state (V⁴⁺) and ligand-field effects.

- EPR : Detects paramagnetic vanadium(IV) centers in solution or solid state .

Advanced Research Questions

Q. How does this compound compare to tris(pentane-2,4-dionato-O,O')vanadium in catalytic applications?

- Methodological Answer : The dichlorooxo variant’s labile chloride ligands enhance reactivity in oxidation catalysis (e.g., epoxidation). In contrast, tris-acetylacetonate complexes exhibit higher stability but lower Lewis acidity. Comparative studies require:

- Kinetic Analysis : Monitoring substrate conversion via GC-MS under identical conditions.

- DFT Calculations : Evaluating ligand-exchange energetics and transition states .

Q. What computational strategies resolve contradictions in reported redox behavior?

- Methodological Answer : Discrepancies in redox potentials (e.g., V⁴⁺/V⁵⁺) arise from solvent polarity or counterion effects. To address this:

- Cyclic Voltammetry : Perform in varying solvents (acetonitrile vs. DMF) with a Ag/AgCl reference.

- CASSCF Calculations : Model ligand-field splitting and spin-orbit coupling to predict redox trends .

Q. How can synthetic routes be optimized to minimize byproducts like vanadium oxides?

- Methodological Answer : Key variables include:

- Precursor Selection : Use VCl₄ instead of V₂O₅ to avoid oxide formation.

- Solvent Control : Anhydrous THF or dichloromethane reduces hydrolysis.

- Stoichiometry : A 1:2 molar ratio of VCl₄ to acetylacetone ensures complete ligand substitution. Purity is verified via SCXRD and elemental analysis .

Q. What challenges arise in studying its hydrogen-bonding interactions in supramolecular assemblies?

- Methodological Answer : The acetylacetonate ligand’s hydrophobic nature limits H-bonding. To enhance crystallographic clarity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.